Bilirubin

Description

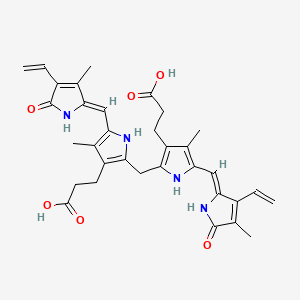

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYKTIZUTYGOLE-IFADSCNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C\4/C(=C(C(=O)N4)C=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060905 |

Source

|

| Record name | Bilirubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light orange to reddish-brown solid; [Merck Index] Red powder; [Sigma-Aldrich MSDS], Solid |

Source

|

| Record name | Bilirubin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.009 mg/mL at 25 °C |

Source

|

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

635-65-4, 18422-02-1, 93891-87-3 |

Source

|

| Record name | Bilirubin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bilirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bilirubinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium bilirubinate IXalpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethenyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bilirubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bilirubin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BILIRUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFM9X3LJ49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physiological Functions of Unconjugated and Conjugated Bilirubin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the distinct physiological roles, metabolic pathways, and clinical implications of unconjugated and conjugated bilirubin. It is designed to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key biological processes.

Introduction: The Two Faces of Bilirubin

Bilirubin, a yellow tetrapyrrolic pigment, is the principal degradation product of the heme moiety from hemoglobin and other hemoproteins.[1] Produced at a rate of approximately 4 mg/kg of body weight daily, its metabolic pathway involves a critical transformation that dictates its solubility, transport, and physiological function.[1] The core distinction lies between two forms:

-

Unconjugated Bilirubin (UCB) or Indirect Bilirubin: The initial, lipid-soluble, and water-insoluble form.[2][3][4][5][6]

-

Conjugated Bilirubin (CB) or Direct Bilirubin: The form produced in the liver, which is water-soluble and readily excretable.[2][3][4][5][6]

Understanding the contrasting properties and functions of these two molecules is paramount for diagnosing hepatobiliary diseases, assessing drug-induced liver injury (DILI), and exploring novel therapeutic avenues.

Physicochemical Properties and Metabolism

The physiological fate of bilirubin is governed by its chemical structure. UCB is lipophilic due to internal hydrogen bonds that shield its polar groups.[1] The hepatic conjugation process, which adds glucuronic acid molecules, disrupts these bonds, rendering the molecule water-soluble.[1][7][8] This transformation is the rate-limiting step in bilirubin excretion.[1]

Table 1: Comparative Physicochemical Properties

| Property | Unconjugated Bilirubin (UCB) | Conjugated Bilirubin (CB) |

| Alternate Names | Indirect Bilirubin, Hematoidin | Direct Bilirubin |

| Molecular Weight | ~584.7 g/mol [9] | ~842.9 g/mol (Ditaurate derivative)[10] |

| Solubility | Lipid-soluble, water-insoluble[2][3][4][5] | Water-soluble, less lipid-soluble[2][3][4][5] |

| Transport in Blood | Tightly bound to albumin[1][3][5] | Loosely bound to albumin or free[3] |

| Blood-Brain Barrier | Can cross, potentially neurotoxic | Cannot cross |

| Renal Excretion | Not excreted in urine[4] | Excreted in urine when in high concentrations[3][4] |

The Bilirubin Metabolic Pathway

The journey of bilirubin from production to excretion is a multi-step process involving several organs and transport proteins.

-

Formation: Senescent red blood cells are phagocytosed by macrophages of the reticuloendothelial system. The heme component is converted first to biliverdin by heme oxygenase and then to UCB by biliverdin reductase.[1][5]

-

Plasma Transport: UCB is released into the bloodstream, where it binds with high affinity to albumin.[1][5] This binding is crucial as it prevents UCB from depositing in tissues and limits its glomerular filtration.[1]

-

Hepatic Uptake: The UCB-albumin complex travels to the liver. In the hepatic sinusoids, UCB dissociates from albumin and is taken up by hepatocytes, a process mediated by transport proteins like OATP1B1 and OATP1B3.[1]

-

Conjugation: Inside the hepatocyte's endoplasmic reticulum, the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) catalyzes the conjugation of UCB with glucuronic acid.[5][8] This creates bilirubin monoglucuronide and subsequently bilirubin diglucuronide, the primary form of CB.

-

Biliary Excretion: Water-soluble CB is actively transported into the bile canaliculi, the rate-limiting step in bilirubin metabolism.[1] It then flows into the duodenum as a component of bile.[8]

-

Intestinal Conversion and Excretion: In the colon, gut bacteria deconjugate CB and convert it to urobilinogen.[5] Most urobilinogen is oxidized to stercobilin, which gives feces its characteristic color and is excreted. A small fraction is reabsorbed (enterohepatic circulation) and either re-excreted by the liver or filtered by the kidneys and excreted as urobilin, which contributes to the yellow color of urine.[5]

Distinct Physiological Functions and Clinical Relevance

While often viewed as a mere waste product, bilirubin, particularly the unconjugated form, possesses significant biological activity.

Unconjugated Bilirubin: Antioxidant and Toxin

UCB's lipophilic nature allows it to embed in cell membranes, where it functions as a potent cytoprotective antioxidant. It scavenges peroxyl radicals, inhibits NADPH oxidase, and reduces oxidative stress, offering protection against a range of diseases rooted in inflammation and oxidative damage.

However, this same lipophilicity makes UCB toxic at high concentrations. In severe unconjugated hyperbilirubinemia, unbound UCB can cross the blood-brain barrier and deposit in the basal ganglia and other brain regions. This leads to bilirubin-induced neurotoxicity, which can manifest as acute bilirubin encephalopathy or chronic, irreversible damage known as kernicterus, especially in neonates whose blood-brain barrier is not fully mature.

Conjugated Bilirubin: The Excretory Form

The primary function of CB is to facilitate the elimination of bilirubin. Its water solubility allows for efficient transport into bile and, under pathological conditions, excretion into urine.[3] Elevated serum levels of CB are almost always indicative of hepatobiliary dysfunction, as it signals that while the liver can conjugate bilirubin, its excretion into bile is impaired.

Table 2: Clinical Interpretation of Elevated Bilirubin

| Predominant Form | Serum Levels (Adults) | Common Causes | Clinical Significance |

| Unconjugated (Indirect) | > 0.8 mg/dL | Hemolysis, Gilbert's syndrome, Crigler-Najjar syndrome, ineffective erythropoiesis | Pre-hepatic or hepatic cause; liver's conjugating capacity is overwhelmed or deficient. |

| Conjugated (Direct) | > 0.3 mg/dL[11] | Biliary obstruction (gallstones, tumors), cholestatic liver disease (e.g., PBC, PSC), Dubin-Johnson syndrome, Rotor syndrome, hepatocellular damage (e.g., hepatitis) | Post-hepatic or hepatic cause; impaired excretion from the liver. |

Experimental Methodologies

Accurate measurement and differentiation of bilirubin fractions are critical for clinical diagnosis and research.

Quantification of Bilirubin Fractions

Van den Bergh Reaction: This classic colorimetric assay is the foundation of most automated laboratory measurements.

-

Principle: The assay uses a diazo reagent (diazotized sulfanilic acid) that reacts with bilirubin to form a colored azobilirubin compound.

-

Direct Bilirubin: CB, being water-soluble, reacts directly and rapidly with the diazo reagent in an aqueous solution.[1][7]

-

Total Bilirubin: To measure the water-insoluble UCB, an "accelerator" such as methanol or caffeine is added to solubilize it, allowing it to react with the diazo reagent.[1]

-

Indirect Bilirubin: This value is not measured directly but is calculated: Indirect (UCB) = Total Bilirubin - Direct (CB) .

Experimental Protocol: Van den Bergh Reaction (Conceptual)

-

Sample Preparation: Obtain serum or plasma sample.

-

Direct Reaction:

-

To one aliquot of the sample, add the diazo reagent.

-

Incubate for a specified time (e.g., 1-5 minutes).

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) to quantify azobilirubin formed from CB.

-

-

Total Reaction:

-

To a second aliquot, first add an accelerator (e.g., methanol).

-

Add the diazo reagent.

-

Incubate for a longer period (e.g., 15-30 minutes) to ensure a complete reaction.

-

Measure absorbance to quantify total azobilirubin.

-

-

Calculation: Use a standard curve to convert absorbance values to concentrations and calculate the indirect bilirubin level.

References

- 1. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the Difference Between Conjugated and Unconjugated Bilirubin? | PDF [slideshare.net]

- 3. labtestsguide.com [labtestsguide.com]

- 4. droracle.ai [droracle.ai]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. youtube.com [youtube.com]

- 7. Bilirubin [library.med.utah.edu]

- 8. youtube.com [youtube.com]

- 9. cellsciences.com [cellsciences.com]

- 10. Bilirubin Conjugate for Research [benchchem.com]

- 11. flabslis.com [flabslis.com]

molecular mechanism of bilirubin's antioxidant effects

An In-depth Technical Guide on the Molecular Mechanism of Bilirubin's Antioxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilirubin, long considered a mere waste product of heme catabolism, has emerged as a potent endogenous antioxidant with significant cytoprotective properties. Its role in mitigating oxidative stress is multifaceted, involving direct radical scavenging, enzymatic recycling, and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying bilirubin's antioxidant effects, presenting quantitative data, experimental methodologies, and visual representations of the core pathways to support further research and drug development in this area.

Core Antioxidant Mechanisms of Bilirubin

Bilirubin's antioxidant capacity stems from a combination of direct and indirect mechanisms, making it a highly effective defense against reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Direct Scavenging of Reactive Species

Unconjugated bilirubin (UCB) is a lipophilic molecule that can efficiently neutralize a variety of ROS and RNS. Its chemical structure, a linear tetrapyrrole, contains a central C-10 methylene bridge with a readily donatable hydrogen atom, which is key to its radical-scavenging activity[1]. Bilirubin has been shown to be a potent scavenger of:

-

Peroxyl radicals: It effectively interrupts lipid peroxidation within cell membranes[1][2].

-

Superoxide anions: Bilirubin can directly scavenge superoxide, a primary ROS[1][3].

-

Hydroxyl radicals: It reacts with highly reactive hydroxyl radicals[4].

-

Singlet oxygen: Bilirubin is an efficient quencher of singlet oxygen[1].

-

Nitric oxide and peroxynitrite: It can also scavenge nitric oxide and its highly reactive product, peroxynitrite[5].

The lipophilic nature of bilirubin allows it to be particularly effective in protecting lipids from oxidation, complementing the action of water-soluble antioxidants like glutathione which primarily protect aqueous cellular compartments[2][6].

The Bilirubin-Biliverdin Redox Cycle: An Amplification Loop

A cornerstone of bilirubin's potent antioxidant effect is the bilirubin-biliverdin redox cycle. When bilirubin scavenges a radical and becomes oxidized, it is converted to biliverdin. The enzyme biliverdin reductase (BVR) then rapidly reduces biliverdin back to bilirubin, consuming NADPH in the process[1][7]. This catalytic cycle allows a single molecule of bilirubin to neutralize thousands of ROS molecules, amplifying its antioxidant capacity by as much as 10,000-fold[1][6]. This regenerative loop ensures a sustained antioxidant defense at physiological concentrations of bilirubin, which are in the nanomolar range, far lower than other antioxidants like glutathione which are present in millimolar concentrations[6][8].

References

- 1. mail.biochemia-medica.biz.hr [mail.biochemia-medica.biz.hr]

- 2. Does serum bilirubin prevent cardiovascular disease? - Oda - Journal of Xiangya Medicine [jxym.amegroups.org]

- 3. Interactions between bilirubin and reactive oxygen species in liver microsomes and in human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bilirubin: an endogenous scavenger of nitric oxide and reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]

- 8. Antioxidant bilirubin works in multiple ways to reduce risk for obesity and its health complications - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Abstract

For decades, bilirubin was largely considered a metabolic waste product of heme catabolism, primarily recognized as a clinical marker for hepatobiliary dysfunction and a potential neurotoxin at high concentrations.[1][2][3] However, a paradigm shift has occurred over the last two decades, with a growing body of evidence revealing bilirubin as a potent endogenous molecule with significant cytoprotective functions.[4][5] Numerous epidemiological and experimental studies have demonstrated a strong inverse correlation between mildly elevated serum bilirubin levels and the prevalence of a spectrum of age-related chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome.[1][2][6] This technical guide provides an in-depth review of the molecular mechanisms underlying bilirubin's protective effects, summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanisms of Bilirubin-Mediated Protection

Bilirubin's therapeutic potential stems from its multifaceted roles as a powerful antioxidant, a potent anti-inflammatory agent, and a dynamic signaling molecule.

Antioxidant Properties

Oxidative stress is a key driver in the pathogenesis of many age-related diseases.[7][8] Bilirubin has emerged as one of the most powerful endogenous antioxidants, particularly effective against lipophilic oxidants that damage cell membranes.[8]

-

Direct Radical Scavenging: Bilirubin can effectively scavenge a wide range of reactive oxygen species (ROS), including superoxide radicals and peroxyl radicals, thereby inhibiting lipid peroxidation and the oxidation of low-density lipoproteins (LDL), a critical event in atherosclerosis.[4][9][10][11][12]

-

The Bilirubin-Biliverdin Redox Cycle: The protective effect of bilirubin is amplified by a potent redox cycle. Bilirubin is oxidized to biliverdin while scavenging ROS, and biliverdin is then rapidly reduced back to bilirubin by the enzyme biliverdin reductase (BVR).[7][13] This catalytic cycle allows a small concentration of bilirubin to neutralize a much larger flux of oxidants.[7]

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of aging and associated diseases. Bilirubin exerts significant anti-inflammatory actions through several mechanisms:

-

Inhibition of Complement Pathway: Bilirubin can inhibit the classical complement pathway by interfering with the interaction between C1q and immunoglobulins.[4]

-

Modulation of Inflammatory Signaling: It has been shown to suppress key pro-inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling cascade, which controls the expression of numerous inflammatory cytokines.[14][15]

-

Endothelial Protection: Bilirubin reduces the expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells and inhibits the secretion of monocyte chemoattractant protein-1 (MCP-1), thereby impeding the recruitment of inflammatory cells to the vascular wall.[14]

Signaling Functions

Beyond its direct protective actions, bilirubin and its metabolic machinery act as integral components of cellular signaling networks.

-

Nuclear Receptor Activation: Bilirubin functions as a signaling molecule capable of activating nuclear receptors, most notably the peroxisome proliferator-activated receptor alpha (PPARα).[6][16] Activation of PPARα is crucial for regulating lipid metabolism, including promoting the β-oxidation of fatty acids, which may explain some of its protective effects in metabolic syndrome.[17]

-

Nrf2/ARE Pathway Activation: Bilirubin can induce the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[18] By promoting Nrf2 translocation to the nucleus, it upregulates the expression of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[18][19]

-

Biliverdin Reductase (BVR) as a Signaling Hub: The enzyme BVR is not merely a reductase but also functions as a dual-specificity kinase and a transcription factor, directly linking heme metabolism to critical signaling cascades such as the insulin/IGF-1 and MAPK pathways.[20][21][22]

Visualizing Key Bilirubin-Related Pathways

The following diagrams illustrate the core biochemical and signaling pathways central to bilirubin's protective role.

References

- 1. Frontiers | The Role of Bilirubin in Diabetes, Metabolic Syndrome, and Cardiovascular Diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 4. portlandpress.com [portlandpress.com]

- 5. The role of bilirubin in diabetes, metabolic syndrome, and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bilirubin Safeguards Cardiorenal and Metabolic Diseases: a Protective Role in Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiological antioxidative network of the bilirubin system in aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Relationship between serum bilirubin levels and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neurosciencenews.com [neurosciencenews.com]

- 12. mail.biochemia-medica.biz.hr [mail.biochemia-medica.biz.hr]

- 13. Bilirubin - Wikipedia [en.wikipedia.org]

- 14. oaepublish.com [oaepublish.com]

- 15. youtube.com [youtube.com]

- 16. The Protective Effect of Bilirubin on MAFLD May Be Mediated by Improving Insulin Re-Sistance and Alleviating Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biliverdin reductase and bilirubin in hepatic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bilirubin mediated oxidative stress involves antioxidant response activation via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] New insights into biliverdin reductase functions: linking heme metabolism to cell signaling. | Semantic Scholar [semanticscholar.org]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Pleiotropic functions of biliverdin reductase: cellular signaling and generation of cytoprotective and cytotoxic bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring bilirubin's function as a metabolic hormone

An In-depth Technical Guide on its Core Functions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Traditionally viewed as a mere waste product of heme catabolism, bilirubin is emerging as a pleiotropic metabolic hormone with significant therapeutic potential. This guide delves into the molecular mechanisms underpinning bilirubin's role in metabolic regulation, focusing on its interaction with nuclear receptors, particularly peroxisome proliferator-activated receptor alpha (PPARα) and the liver receptor homolog-1 (LRH-1). Through its action on these key regulators, bilirubin influences lipid and glucose metabolism, adipogenesis, and inflammatory signaling. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key experimental findings, and detailed protocols for researchers aiming to investigate the metabolic functions of bilirubin.

Bilirubin Metabolism and Homeostasis: A Hormonal Perspective

Bilirubin is produced from the breakdown of heme, a process initiated by the enzyme heme oxygenase (HO-1), which generates biliverdin, carbon monoxide, and iron. Biliverdin is subsequently reduced to unconjugated bilirubin (UCB) by biliverdin reductase. UCB, being lipophilic, is transported in the circulation bound to albumin to the liver. In hepatocytes, UCB is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), forming water-soluble conjugated bilirubin, which is then excreted into the bile.

Recent evidence strongly suggests that bilirubin is not just a waste product but an active signaling molecule. Mildly elevated physiological levels of bilirubin are associated with a reduced risk of metabolic syndrome, type 2 diabetes, and cardiovascular disease.[1][2] This protective effect is attributed to its potent antioxidant properties and its newly discovered role as a metabolic hormone that can directly bind to and modulate the activity of nuclear receptors.

Signaling Pathways of Bilirubin as a Metabolic Hormone

Bilirubin exerts its metabolic effects primarily through the activation of nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.

The Bilirubin-PPARα Signaling Axis

A significant body of research has identified PPARα as a direct target of bilirubin.[3][4][5][6] PPARα is a master regulator of lipid metabolism, particularly fatty acid oxidation.

Mechanism of Action:

-

Direct Binding: Unconjugated bilirubin enters the cell, potentially via fatty acid-binding proteins (FABPs).[7]

-

PPARα Activation: Inside the nucleus, bilirubin binds directly to the ligand-binding domain (LBD) of PPARα.[3][4][8] This binding induces a conformational change in the receptor.

-

Co-regulator Exchange: The conformational change leads to the dissociation of corepressors and the recruitment of coactivators.[7]

-

Gene Transcription: The activated PPARα-coactivator complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.[7]

Downstream Effects:

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in fatty acid transport (e.g., CD36) and mitochondrial and peroxisomal β-oxidation (e.g., Carnitine Palmitoyltransferase 1, CPT1).[7][9]

-

Induction of Fibroblast Growth Factor 21 (FGF21): FGF21 is a potent metabolic regulator that improves insulin sensitivity and glucose uptake.[4]

-

Reduced Lipid Accumulation: By promoting fat burning, bilirubin activation of PPARα reduces lipid accumulation in adipocytes and hepatocytes.[3][4]

References

- 1. Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA sequencing in human HepG2 hepatocytes reveals PPAR-α mediates transcriptome responsiveness of bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RNA sequencing in human HepG2 hepatocytes reveals PPAR-alpha mediates transcriptome responsiveness of bilirubin | CDRL [cdrl-ut.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Enzymatic Conversion of Biliverdin to Bilirubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of biliverdin to bilirubin, a critical step in heme catabolism, is catalyzed by the enzyme biliverdin reductase (BVR). This seemingly simple reduction reaction is pivotal for cellular homeostasis, antioxidant defense, and intricate signaling pathways. Far from being a mere metabolic enzyme, BVR exhibits remarkable pleiotropic functions, including kinase activity and transcriptional regulation, positioning it as a key player in cellular signaling networks. This technical guide provides an in-depth exploration of the enzymatic conversion of biliverdin to bilirubin, focusing on the core biochemistry, kinetics, and regulatory mechanisms. Detailed experimental protocols and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts targeting this multifaceted enzyme.

Introduction

Heme, an essential component of hemoproteins such as hemoglobin and cytochromes, undergoes a tightly regulated degradation process. The penultimate step of this pathway is the conversion of the green pigment biliverdin to the yellow-orange pigment bilirubin. This reaction is catalyzed by biliverdin reductase (BVR), an evolutionarily conserved enzyme found in virtually all tissues.[1] For many years, this process was viewed primarily as a means of eliminating toxic heme byproducts. However, emerging evidence has revealed that both the enzyme and its product, bilirubin, possess significant biological activities.[2]

Bilirubin is now recognized as a potent endogenous antioxidant, playing a crucial role in mitigating oxidative stress.[2][3] The enzymatic cycle, where bilirubin is oxidized back to biliverdin and then reduced again by BVR, provides a powerful antioxidant amplification system.[2] Furthermore, BVR itself is a multifaceted protein with roles extending far beyond its reductase activity. It functions as a dual-specificity kinase and a transcription factor, directly influencing key cellular signaling cascades such as the insulin/IGF-1 and MAPK/ERK pathways.[4][5]

This guide delves into the core aspects of the enzymatic conversion of biliverdin to bilirubin, providing a comprehensive resource for researchers in biochemistry, cell biology, and pharmacology.

The Enzyme: Biliverdin Reductase (BVR)

Biliverdin reductase is a cytosolic enzyme with unique characteristics that set it apart from many other reductases.[6]

Isoforms and Substrate Specificity

Two major isoforms of BVR have been identified in mammals: biliverdin reductase A (BVRA) and biliverdin reductase B (BVRB).[7][8] These isoforms exhibit distinct substrate specificities:

-

BVRA: Predominantly active in adults, BVRA specifically reduces biliverdin IXα to bilirubin IXα.[7][8] Biliverdin IXα is the primary isomer produced from heme degradation in adults.[7]

-

BVRB: More prevalent during fetal development, BVRB is responsible for the reduction of biliverdin IXβ, IXγ, and IXδ isomers.[7][9] BVRB shows no activity towards the IXα isomer.[8]

This specificity is crucial for proper heme metabolism during different developmental stages.

Dual Cofactor and pH Optima

A remarkable feature of BVR is its dual cofactor and pH dependency.[6][8] The enzyme can utilize either NADH or NADPH as a reducing equivalent, with optimal activity at different pH ranges:

-

NADH-dependent activity: Optimal at a slightly acidic pH of around 6.7.[6][8]

-

NADPH-dependent activity: Optimal at an alkaline pH of approximately 8.7.[6][8]

This dual nature allows BVR to function effectively in various cellular compartments and under different physiological conditions.

Enzymatic Reaction and Kinetics

The core function of BVR is the reduction of the γ-methene bridge of biliverdin to form bilirubin.[1] This reaction involves the transfer of a hydride ion from the nicotinamide ring of the cofactor (NADH or NADPH) to the substrate.

Quantitative Data

The kinetic parameters of biliverdin reductase have been characterized under various conditions. The following tables summarize key quantitative data for human and rat BVR.

| Enzyme Source | Substrate | Cofactor | pH | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Human BVR-B | FMN | NADPH | 7.5 | 52 | Not specified | [10] |

| Human BVR-B | FAD | NADPH | 7.5 | 125 | Not specified | [10] |

| Human BVR-B | Riboflavin | NADPH | 7.5 | 53 | Not specified | [10] |

| Human BVR-B | Ferric Iron | NAD(P)H | 7.5 | 2.5 | Not specified | [10] |

| Human BVR-A | NADH | - | 7.0 | Varies (see ref) | Not specified | [11] |

| Rat Liver BVR | Biliverdin IXα | NADPH | 8.7 | Not specified | Not specified | [12] |

| Rat Liver BVR | Biliverdin IXβ | NADPH | 8.7 | Not specified | Not specified | [12] |

| Rat Liver BVR | Hematobiliverdin IXα | NADPH | 8.7 | Not specified | Not specified | [12] |

| Rat Liver BVR | Hematobiliverdin IXβ | NADPH | 8.7 | Not specified | Not specified | [12] |

| Enzyme Source | Inhibitor | Cofactor | pH | Ki (µM) | Type of Inhibition | Reference |

| Human BVR-B | Lumichrome (vs FMN) | NADPH | 7.5 | 76 | Competitive | [10] |

| Human BVR-B | Mesobiliverdin XIIIα (vs FMN) | NADPH | 7.5 | 0.59 | Competitive | [10] |

| Rat Liver BVR | Bilirubin | NADH | 7.0 | Tightly binds | Product Inhibition | [13] |

| Rat Liver BVR | Bilirubin | NADPH | 8.7 | Loosely binds | Product Inhibition | [13] |

| Rat Liver BVR | Iron-hematoporphyrin | NADH/NADPH | 7.0/8.7 | Tightly binds at 8.7 | Competitive vs coenzyme | [13] |

Experimental Protocols

Spectrophotometric Assay for Biliverdin Reductase Activity

This protocol describes a standard method for measuring BVR activity by monitoring the decrease in absorbance of NADPH or the increase in absorbance of bilirubin.

4.1.1. Reagents and Buffers

-

Assay Buffer: 100 mM Tris-HCl, pH 8.7 (for NADPH-dependent activity) or 100 mM Potassium Phosphate buffer, pH 6.7 (for NADH-dependent activity).[8][14]

-

Substrate Stock Solution: 6 mM Biliverdin IXα in methanol. Store at -20°C in the dark.[15]

-

Cofactor Stock Solution: 10 mM NADPH or NADH in Assay Buffer. Prepare fresh.[16]

-

Enzyme Sample: Purified BVR or cell/tissue lysate containing BVR.

-

Bilirubin Standard Solution (for standard curve): Prepare a stock solution of 5 mg/mL bilirubin in a small volume of 0.1 M NaOH, then dilute to desired concentrations in a suitable buffer (e.g., PBS with BSA). Prepare fresh and protect from light.[15]

4.1.2. Procedure

-

Reaction Mixture Preparation: In a 96-well plate or a cuvette, prepare the reaction mixture containing:

-

Assay Buffer

-

Enzyme sample (e.g., 10-50 µg of cell lysate protein)

-

Biliverdin IXα (final concentration of 10-50 µM)

-

Bring the final volume to 150 µL with Assay Buffer.[14]

-

-

Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.[14]

-

Initiation of Reaction: Start the reaction by adding 50 µL of the pre-warmed cofactor solution (NADPH or NADH) to a final concentration of 100-200 µM.[14]

-

Measurement: Immediately measure the change in absorbance over time.

-

To monitor bilirubin formation, measure the increase in absorbance at approximately 450 nm.[14]

-

Alternatively, to monitor cofactor consumption, measure the decrease in absorbance at 340 nm.

-

-

Data Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot. The specific activity can be expressed as nmol of bilirubin formed per minute per mg of protein.

Signaling Pathways and Logical Relationships

BVR is not just a metabolic enzyme; it is an integral component of cellular signaling networks.[4] Its ability to function as a kinase and a transcription factor allows it to modulate critical pathways involved in cell growth, metabolism, and stress response.[5][7]

Enzymatic Conversion of Biliverdin to Bilirubin

Caption: The core enzymatic reaction catalyzed by Biliverdin Reductase.

Experimental Workflow for BVR Activity Assay

Caption: A typical experimental workflow for measuring BVR activity.

BVR in Insulin and MAPK Signaling Pathways

Caption: BVR-A's role in the Insulin and MAPK signaling pathways.

Conclusion

The enzymatic conversion of biliverdin to bilirubin, orchestrated by biliverdin reductase, is a fundamentally important biological process with far-reaching implications for cellular health. The dual nature of BVR as both a metabolic enzyme and a signaling molecule underscores the intricate connections between metabolism and cellular regulation. A thorough understanding of the kinetics, regulation, and broader physiological roles of BVR is essential for developing novel therapeutic strategies for a range of conditions, from metabolic disorders to neurodegenerative diseases. This technical guide provides a foundational resource to aid researchers in their exploration of this fascinating and functionally diverse enzyme.

References

- 1. Biliverdin reductase - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Bilirubin - Wikipedia [en.wikipedia.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. The oxidoreductase, biliverdin reductase, is induced in human renal carcinoma--pH and cofactor-specific increase in activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biliverdin Reductase Isozymes in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. portlandpress.com [portlandpress.com]

- 11. Activation of biliverdin-IXα reductase by inorganic phosphate and related anions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biliverdin reductase: substrate specificity and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic properties and regulation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combined fluorometric analysis of biliverdin and bilirubin by the recombinant protein HUG - PMC [pmc.ncbi.nlm.nih.gov]

Bilirubin: A Pivotal Endogenous Regulator in Immunomodulation and Anti-inflammatory Processes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bilirubin, long considered a mere metabolic waste product of heme catabolism, has emerged as a potent endogenous molecule with significant immunomodulatory and anti-inflammatory properties. Accumulating evidence reveals its capacity to influence a spectrum of immune responses through intricate signaling pathways, positioning it as a molecule of interest for therapeutic development in inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the core mechanisms underlying bilirubin's immunomodulatory functions, with a focus on its interaction with key signaling cascades, its impact on immune cell function, and detailed experimental protocols for investigating these effects.

Core Mechanisms of Bilirubin-Mediated Immunomodulation

Bilirubin exerts its immunomodulatory and anti-inflammatory effects through a multi-pronged approach, primarily by acting as a potent antioxidant and by directly influencing key inflammatory signaling pathways.

Antioxidant Properties and the Nrf2 Pathway

A cornerstone of bilirubin's protective effects is its ability to counteract oxidative stress, a key driver of inflammation. Bilirubin is a powerful scavenger of reactive oxygen species (ROS)[1][2]. Beyond direct ROS scavenging, bilirubin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the endogenous antioxidant response[1][3][4].

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles like bilirubin, Keap1 undergoes a conformational change, leading to the dissociation of Nrf2[5][6]. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes[1][3][4][6]. This leads to the upregulation of a battery of antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and components of the glutathione synthesis pathway[3][4]. The induction of HO-1 is particularly significant as it catabolizes pro-oxidant heme into biliverdin (which is subsequently converted to bilirubin), carbon monoxide, and iron, all of which have their own immunomodulatory effects, thereby creating a positive feedback loop.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression. Bilirubin has been demonstrated to inhibit NF-κB activation at multiple levels[7][8]. A key mechanism involves the reduced phosphorylation of IκB-α and the p65 subunit of NF-κB[7][8]. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By inhibiting the phosphorylation of IκB-α and p65, bilirubin prevents the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression[7][8]. Some studies suggest that bilirubin can inhibit the activity of IKK, preventing the degradation of IκB[7].

Modulation of the TLR4 Signaling Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent inflammatory response. Bilirubin can modulate TLR4 signaling, thereby dampening the inflammatory cascade initiated by bacterial endotoxins. The interaction of LPS with TLR4 activates two major downstream pathways: the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines like IL-6 and TNF-α, and the TRIF-dependent pathway, which induces the expression of type I interferons. Bilirubin has been shown to suppress the TRIF-dependent pathway, leading to reduced interferon-β production. Furthermore, bilirubin can scavenge ROS generated by TLR4-dependent activation of NADPH oxidase (Nox), which in turn prevents the activation of the redox-sensitive transcription factor Hypoxia Inducible Factor-1α (HIF-1α) and the subsequent upregulation of inducible nitric oxide synthase (iNOS)[9].

Quantitative Data on Bilirubin's Immunomodulatory Effects

The following tables summarize quantitative data from key studies investigating the effects of bilirubin on various immunological parameters.

Table 1: Effect of Bilirubin on Cytokine Production in Macrophages

| Cell Type | Stimulus | Bilirubin Conc. | Cytokine | % Inhibition / Fold Change | Reference |

| Murine Peritoneal Macrophages | LPS | Physiological | TNF-α | Significant Inhibition | [7][8] |

| Murine Peritoneal Macrophages | LPS | Physiological | IL-6 | Significant Inhibition | [7][8] |

| Murine Peritoneal Macrophages | LPS + ATP | Physiological | IL-1β | Significant Inhibition | [7][8] |

| RAW264.7 Macrophages | CSE | 0.2 µM | IL-1β | Alleviation of increase | [10] |

| RAW264.7 Macrophages | CSE | 0.2 µM | IL-18 | Alleviation of increase | [10] |

Table 2: Effect of Bilirubin on Nrf2 Pathway Activation

| Cell Line | Bilirubin Conc. | Target Gene | Fold Induction (mRNA) | Reference |

| SH-SY5Y | 140 nM | HO-1 | ~30-fold | [3][4] |

| SH-SY5Y | 140 nM | NQO1 | ~5.3-fold | [3][4] |

| SH-SY5Y | 140 nM | xCT | ~9-fold | [3][4] |

| SH-SY5Y | 140 nM | GCLm | ~3-fold | [3][4] |

Table 3: Effect of Bilirubin on NF-κB Pathway Components

| Cell Type | Bilirubin Conc. | Target Protein | Effect | Reference |

| L-O2 cells | 50 µM | p-p65 | Significant Increase | [11] |

| L-O2 cells | 50 µM | p-IκB-α | Significant Increase | [11] |

| L-O2 cells | 50 µM | p-IKK-β | Significant Increase* | [11] |

| Murine Macrophages | Physiological | p-p65 | Reduced Phosphorylation | [7][8] |

| Murine Macrophages | Physiological | p-IκB-α | Reduced Phosphorylation | [7][8] |

*Note: This study suggests a pro-inflammatory effect at high concentrations in a specific cell line, highlighting the dose-dependent nature of bilirubin's effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of bilirubin's immunomodulatory properties.

Measurement of Cytokine Production in Macrophage Supernatants by ELISA

Objective: To quantify the concentration of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant of macrophages treated with bilirubin and stimulated with LPS.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Bilirubin (unconjugated)

-

Lipopolysaccharide (LPS) from E. coli

-

96-well cell culture plates

-

ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Bilirubin Pre-treatment: Prepare fresh bilirubin solutions in DMEM. Remove the old media from the cells and add media containing various concentrations of bilirubin (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO). Incubate for 2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer.

-

ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate and stopping the reaction.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis of NF-κB Pathway Activation

Objective: To assess the effect of bilirubin on the phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκB-α).

Materials:

-

Cell line of interest (e.g., monocytes, macrophages)

-

Bilirubin

-

LPS

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκB-α, anti-IκB-α, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with bilirubin and/or LPS as described in the cytokine assay protocol.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the effect of bilirubin on intracellular ROS levels using the DCFH-DA assay.

Materials:

-

Cell line of interest

-

Bilirubin

-

Oxidative stress inducer (e.g., H2O2)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Black 96-well plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a black 96-well plate.

-

Bilirubin Treatment: Treat cells with bilirubin for the desired time.

-

DCFH-DA Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

-

Induction of Oxidative Stress: Wash the cells again with PBS and then add media containing the oxidative stress inducer (e.g., H2O2).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. For flow cytometry, after DCFH-DA loading and stimulation, detach the cells and analyze them on a flow cytometer.

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.

Flow Cytometry for Immune Cell Phenotyping

Objective: To analyze the effect of bilirubin on the frequency and phenotype of immune cell populations (e.g., T cell subsets, macrophages) in vivo or in vitro.

Materials:

-

Single-cell suspension from spleen, lymph nodes, or peripheral blood

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD11b, F4/80)

-

Fixation/Permeabilization buffer (for intracellular staining)

-

Fluorochrome-conjugated antibodies against intracellular markers (e.g., Foxp3 for regulatory T cells)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest.

-

Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.

-

Wash: Wash the cells with staining buffer (e.g., PBS with 2% FBS).

-

(Optional) Fixation and Permeabilization: If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol.

-

(Optional) Intracellular Staining: Incubate the permeabilized cells with fluorochrome-conjugated antibodies against intracellular markers.

-

Wash: Wash the cells.

-

Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry analysis software to identify and quantify different immune cell populations.

Conclusion

Bilirubin's role in immunomodulation and anti-inflammatory processes is multifaceted and increasingly well-documented. Its ability to act as a potent antioxidant through the Nrf2 pathway and to inhibit pro-inflammatory signaling cascades like NF-κB and TLR4 underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the intricate mechanisms of bilirubin's action and to explore its therapeutic applications in a range of inflammatory diseases. Continued investigation into the dose-dependent and cell-type-specific effects of bilirubin will be crucial for translating these fundamental discoveries into novel clinical strategies.

References

- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bilirubin mediated oxidative stress involves antioxidant response activation via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bilirubin regulates cell death type by alleviating macrophage mitochondrial dysfunction caused by cigarette smoke extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dysregulated Glucuronidation of Bilirubin Exacerbates Liver Inflammation and Fibrosis in Schistosomiasis Japonica through the NF-κB Signaling Pathway [mdpi.com]

Methodological & Application

Standardized Protocols for Serum Bilirubin Quantification: Application Notes for Researchers and Drug Development Professionals

Introduction

Bilirubin, a yellow pigment produced from the breakdown of heme, is a critical biomarker in clinical diagnostics and drug development.[1][2] Its quantification in serum is essential for diagnosing and monitoring liver diseases, hemolytic anemia, and neonatal jaundice.[2][3] Accurate and reproducible measurement of bilirubin is paramount for both clinical management and the assessment of drug-induced liver injury (DILI) in preclinical and clinical trials. This document provides detailed application notes and standardized protocols for the most common methods of serum bilirubin quantification, tailored for researchers, scientists, and drug development professionals.

Overview of Bilirubin Fractions

Serum bilirubin exists in different forms, and understanding these fractions is crucial for interpreting results.[2][4]

-

Unconjugated Bilirubin (Indirect): This form is not water-soluble and is bound to albumin for transport to the liver.[1][2]

-

Conjugated Bilirubin (Direct): In the liver, unconjugated bilirubin is conjugated with glucuronic acid, making it water-soluble and allowing for its excretion into bile.[1][2]

-

Delta Bilirubin: This is a form of conjugated bilirubin that is covalently bound to albumin, has a longer half-life, and is seen in significant cholestasis.[5][6]

-

Total Bilirubin: Represents the sum of all bilirubin fractions in the serum.[2][4]

Caption: Overview of Bilirubin Metabolism and Fractions.

Specimen Handling and Storage

Proper specimen handling is critical for accurate bilirubin quantification as bilirubin is light-sensitive and can degrade over time.

| Parameter | Recommendation |

| Specimen Type | Serum or plasma (lithium heparin or EDTA) are acceptable.[3][7][8] |

| Collection | Blood should be collected in tubes protected from light, such as amber-colored tubes or by wrapping standard tubes in aluminum foil.[9][10] |

| Processing | Serum or plasma should be separated from cells within one to two hours of collection.[3][9] |

| Storage (Short-term) | Stable for up to 1 day at room temperature and up to 7 days at 2-8°C when protected from light.[3][9] |

| Storage (Long-term) | For longer storage, samples should be frozen at -20°C or colder, where they are stable for up to 6 months.[3][9][10] Avoid repeated freeze-thaw cycles.[9] |

| Interferences | Gross hemolysis may cause falsely decreased results, while significant lipemia can lead to falsely elevated results.[1][11] |

Standardized Quantification Methods

Several methods are available for the quantification of serum bilirubin, each with its own advantages and limitations.

Diazo Methods (Jendrassik-Gróf and Malloy-Evelyn)

The diazo method is the most common chemical method for bilirubin measurement. It is based on the reaction of bilirubin with a diazotized sulfanilic acid to form a colored azobilirubin compound.[1][12][13]

Principle:

-

Direct Bilirubin: Water-soluble conjugated bilirubin reacts directly with the diazo reagent.[1]

-

Total Bilirubin: An accelerator (e.g., caffeine-benzoate in the Jendrassik-Gróf method or methanol in the Malloy-Evelyn method) is added to release unconjugated bilirubin from albumin, allowing it to react with the diazo reagent.[12][13][14]

-

Indirect Bilirubin: This value is calculated by subtracting the direct bilirubin from the total bilirubin concentration.[2]

Caption: General workflow for the Diazo method.

Protocol: Jendrassik-Gróf Method [1][7][12]

This protocol is a generalized representation. Reagent concentrations and volumes may vary based on specific commercial kits.

-

Reagent Preparation:

-

Total Bilirubin Assay:

-

Pipette the serum sample into a test tube.

-

Add the caffeine-benzoate accelerator solution and mix.

-

Add the freshly prepared diazo reagent and incubate for a specified time (e.g., 10 minutes) at room temperature (20-25°C).[7]

-

Add the alkaline tartrate solution to stop the reaction and develop the final blue-green color.[12]

-

Measure the absorbance at approximately 578-600 nm against a sample blank.[1]

-

-

Direct Bilirubin Assay:

-

Pipette the serum sample into a separate test tube.

-

Add a saline or buffer solution (without the accelerator).[12]

-

Add the diazo reagent and incubate for a specified time (e.g., 5 minutes) at room temperature (20-25°C).[1][12]

-

Measure the absorbance at approximately 546 nm against a sample blank.[1]

-

-

Calculation:

Performance Characteristics of Diazo Methods

| Parameter | Typical Value |

| Linearity (Total Bilirubin) | Up to 30-35.6 mg/dL (513-608 µmol/L)[1][7] |

| Linearity (Direct Bilirubin) | Up to 10 mg/dL (171 µmol/L)[1] |

| Sensitivity | Approximately 0.1 mg/dL (1.7 µmol/L)[1] |

| Correlation | Good correlation with other methods (r > 0.97)[17] |

Direct Spectrophotometry

This method is particularly useful for neonatal screening due to its simplicity and small sample volume requirement.[18][19]

Principle: The assay is based on the direct measurement of bilirubin's absorbance at approximately 454-460 nm. A second wavelength (around 528-550 nm) is used to correct for interference from hemoglobin.[18][19] This method is generally limited to neonates as other pigments, like carotenoids, can interfere in older individuals.[18][19]

Caption: Workflow for Direct Spectrophotometry.

Protocol: Direct Spectrophotometry

-

Sample Preparation:

-

Use a small volume of neonatal serum (e.g., 20 µL) without dilution.[19]

-

-

Measurement:

-

Calculation:

-

The instrument's software typically calculates the total bilirubin concentration by subtracting the absorbance at the hemoglobin-correcting wavelength from the absorbance at the bilirubin peak wavelength.[18]

-

Performance Characteristics of Direct Spectrophotometry

| Parameter | Typical Value |

| Reportable Range | 0.0–40.0 mg/dL (0.0–684.0 µmol/L)[19] |

| Analysis Time | Rapid, often around 15 seconds per sample.[19] |

| Correlation with Diazo | High correlation (r > 0.99)[20][21] |

| Bias | May slightly underestimate bilirubin values, especially at higher concentrations, compared to the diazo method.[20][22] |

Enzymatic Methods

Enzymatic methods utilize bilirubin oxidase to quantify bilirubin fractions.[5][23]

Principle: Bilirubin oxidase catalyzes the oxidation of bilirubin to biliverdin, leading to a decrease in absorbance at around 450 nm.[5] Different bilirubin fractions can be measured by altering the pH and the presence of detergents, which affect the enzyme's reactivity with each fraction.[5]

-

Total Bilirubin: Measured in the presence of a detergent (like SDS) at an alkaline pH (e.g., pH 8.0), which allows the enzyme to act on all bilirubin forms.[5]

-

Direct Bilirubin: Measured at an acidic pH (e.g., pH 3.7) in the absence of detergents, where the enzyme primarily oxidizes conjugated bilirubin.[5][24]

Caption: General workflow for the Enzymatic method.

Protocol: Enzymatic Method

This is a generalized protocol; specific pH, buffers, and detergents will vary based on the target bilirubin fraction and the kit manufacturer.

-

Assay Setup:

-

Pipette the serum sample into a cuvette.

-

Add the appropriate buffer solution for the desired bilirubin fraction (e.g., pH 8.0 with SDS for total bilirubin, or pH 3.7 without SDS for direct bilirubin).[5]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding bilirubin oxidase.

-

Monitor the decrease in absorbance at approximately 450 nm over a fixed period.

-

-

Calculation:

-

The change in absorbance is proportional to the concentration of the specific bilirubin fraction being measured. Calculate the concentration based on a standard curve.

-

Performance Characteristics of Enzymatic Methods

| Parameter | Typical Value |

| Precision (CV) | Within-assay: 0.58-5.00%; Day-to-day: 1.61-7.14%[23][25] |

| Recovery | 96-101%[23][25] |

| Interferences | Generally less affected by hemoglobin compared to some diazo methods.[23][25] Ascorbic acid and other common substances show minimal interference.[23][25] |

| Correlation with HPLC | High correlation (r > 0.98)[23][25] |

Method Comparison and Recommendations

The choice of method depends on the specific application, available instrumentation, and the patient population.

| Method | Advantages | Disadvantages | Recommended Use |

| Diazo (Jendrassik-Gróf) | Well-established, considered a reference method.[26] Good for both total and direct bilirubin. | Can be affected by hemolysis.[27] Requires fresh reagent preparation. | Routine clinical chemistry, drug development studies. |

| Direct Spectrophotometry | Rapid, requires a very small sample volume, simple.[18][19] | Limited to neonates due to interference from other pigments.[18][19] Can underestimate high bilirubin levels.[28][29] | Point-of-care and routine screening of neonatal jaundice.[21][28] |

| Enzymatic | High specificity, less interference from hemoglobin.[23][25] Suitable for automated analyzers. | Can be more expensive than diazo methods. | Clinical laboratories with automated platforms, research applications requiring high specificity. |

For drug development professionals, the Jendrassik-Gróf diazo method is often preferred for its robustness and historical use as a reference method, ensuring consistency and comparability of data across studies. However, enzymatic methods are increasingly used in automated clinical chemistry platforms and offer excellent specificity.

Quality Control and Calibration

Regardless of the method used, rigorous quality control and calibration are essential for accurate and reliable results.

-

Calibration: A two-point or multi-point calibration should be performed regularly, especially when reagent lots change, using certified reference materials or calibrators traceable to a reference method.[3][15][30] The National Bureau of Standards provides a Standard Reference Material (SRM 916) for bilirubin.[26][27]

-

Quality Control: Normal and abnormal control sera of known concentrations should be analyzed with each run to ensure the accuracy and precision of the assay.[1][31] Each laboratory should establish its own quality control ranges and corrective action plans.[31]

References

- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 2. Bilirubin: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 3. wwwn.cdc.gov [wwwn.cdc.gov]

- 4. Bilirubin - Wikipedia [en.wikipedia.org]

- 5. Enzymatic determination of bilirubin fractions in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. betalab-eg.com [betalab-eg.com]

- 8. labtest.com.br [labtest.com.br]

- 9. Test Details [utmb.edu]

- 10. stlukescedarrapids.testcatalog.org [stlukescedarrapids.testcatalog.org]

- 11. anamollabs.com [anamollabs.com]

- 12. benchchem.com [benchchem.com]

- 13. uoanbar.edu.iq [uoanbar.edu.iq]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. aimdrjournal.com [aimdrjournal.com]

- 18. academic.oup.com [academic.oup.com]

- 19. scispace.com [scispace.com]

- 20. The Direct Spectrophotometric Method Is Reliable for Initial Assessment of Total Bilirubin in Neonatal Venous Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 22. ovid.com [ovid.com]

- 23. Enzymatic assay for conjugated bilirubin (Bc) in serum using bilirubin oxidase (BOD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. US5858695A - Method of quantitative determination of bilirubin and a reagent therefor - Google Patents [patents.google.com]

- 25. Enzymatic assay for conjugated bilirubin (Bc) in serum using bilirubin oxidase (BOD) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Candidate reference method for determination of total bilirubin in serum: development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Jendrassik--Grof analysis for total and direct bilirubin in serum with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Bilirubin measurement for neonates: comparison of 9 frequently used methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. publications.aap.org [publications.aap.org]

- 30. [PDF] Jendrassik--Grof analysis for total and direct bilirubin in serum with a centrifugal analyzer. | Semantic Scholar [semanticscholar.org]

- 31. linear.es [linear.es]

Application Notes and Protocols: Bilirubin Nanoparticles in Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilirubin, a natural product of heme catabolism, has emerged as a promising biomaterial in nanomedicine due to its potent antioxidant, anti-inflammatory, and immunomodulatory properties.[1][2] However, its clinical application has been historically limited by poor water solubility and stability.[1] The development of bilirubin nanoparticles (BRNPs) has successfully overcome these limitations, creating a versatile platform for targeted drug delivery and therapy in a range of diseases, including cancer, inflammatory conditions, and metabolic disorders.[1][3] This document provides a detailed overview of the development and application of BRNPs, including key quantitative data, experimental protocols, and visual representations of underlying mechanisms and workflows.

The primary strategy for synthesizing BRNPs involves the covalent attachment of polyethylene glycol (PEG) to bilirubin, forming an amphiphilic PEG-bilirubin conjugate (PEG-BR).[4][5] These conjugates self-assemble into stable, water-soluble nanoparticles, typically with a size of approximately 100-110 nm.[4][5][6] A key feature of these nanoparticles is their responsiveness to reactive oxygen species (ROS).[7][8][9][10] In environments with high ROS levels, characteristic of tumor microenvironments and sites of inflammation, the bilirubin core of the nanoparticles is oxidized, leading to a change in solubility and subsequent particle disruption.[9][11][12] This ROS-triggered disassembly enables the controlled and targeted release of encapsulated therapeutic agents.[7][8]

Data Presentation: Physicochemical and Therapeutic Properties of Bilirubin Nanoparticles

The following tables summarize quantitative data from various studies on bilirubin nanoparticles, providing a comparative overview of their characteristics and efficacy.

| Nanoparticle Formulation | Size (nm) | Drug Loaded | Drug Loading Efficiency (%) | Application | Key Findings | Reference(s) |

| PEGylated Bilirubin Nanoparticles (BRNPs) | ~110 | - | N/A | Ulcerative Colitis | Preferential accumulation at inflammation sites; significant inhibition of acute inflammation. | [4][5][6] |

| Doxorubicin-loaded Biotinylated BRNPs (Dox@bt-BRNPs) | ~100 | Doxorubicin | Not Specified | Cancer (HeLa cells) | ROS-responsive drug release; ~93% tumor growth inhibition in vivo. | [13][14] |